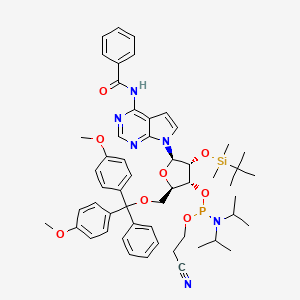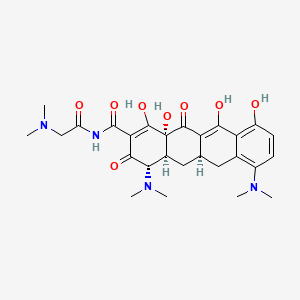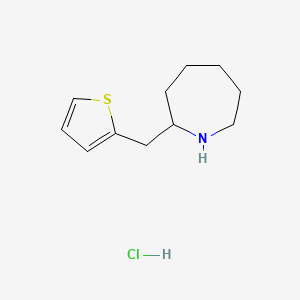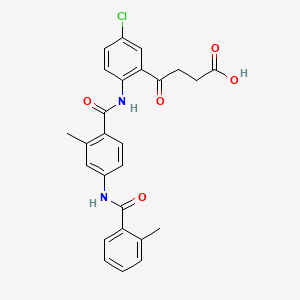
Tolvaptan gamma-Oxobutanoic Acid
概要
説明
Tolvaptan gamma-Oxobutanoic Acid is a by-product formed during the synthesis of Tolvaptan, a selective vasopressin V2 receptor antagonist used to treat hyponatremia associated with conditions such as congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone secretion . Impurity profiling is crucial in the drug development process to ensure the safety and efficacy of the final pharmaceutical product .
準備方法
The preparation of Tolvaptan gamma-Oxobutanoic Acid involves several synthetic routes and reaction conditions. One method includes the acylation reaction of a compound with oxalyl chloride in the presence of an acid-binding agent at temperatures ranging from -20 to 100 degrees Celsius . This is followed by a reduction reaction using a reducing agent to obtain the impurity . Industrial production methods often involve high-performance liquid chromatography (HPLC) to identify and control impurities formed during various stages of Tolvaptan preparation .
化学反応の分析
Tolvaptan gamma-Oxobutanoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxalyl chloride, reducing agents like sodium borohydride, and catalysts such as tin(II) chloride/hydrochloric acid . The major products formed from these reactions are typically characterized using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
科学的研究の応用
Tolvaptan gamma-Oxobutanoic Acid has several scientific research applications. It is used as a reference substance for impurity detection in Tolvaptan raw material medicine, aiding in the calibration of impurity content and ensuring product quality . Additionally, it plays a role in the development of methods for detecting related substances in pharmaceutical formulations . The impurity is also valuable in research focused on understanding the degradation pathways and stability of Tolvaptan .
作用機序
The exact mechanism of action for Tolvaptan gamma-Oxobutanoic Acid remains unknown. due to its structural resemblance to Tolvaptan, it is hypothesized that it might possess similar activity as a vasopressin V2 receptor antagonist. Further research is needed to confirm this hypothesis and elucidate the molecular targets and pathways involved.
類似化合物との比較
Tolvaptan gamma-Oxobutanoic Acid can be compared with other impurities formed during the synthesis of Tolvaptan. These impurities are identified and characterized using techniques like HPLC, NMR, and MS . The uniqueness of this compound lies in its specific formation pathway and its role in impurity profiling for quality control . Similar compounds include other by-products and degradation products formed during the synthesis and storage of Tolvaptan .
特性
IUPAC Name |
4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O5/c1-15-5-3-4-6-19(15)25(33)28-18-8-9-20(16(2)13-18)26(34)29-22-10-7-17(27)14-21(22)23(30)11-12-24(31)32/h3-10,13-14H,11-12H2,1-2H3,(H,28,33)(H,29,34)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTSBHBGYFDAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346599-56-1 | |
| Record name | DM-4103 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346599561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DM-4103 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B09E6IIT63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


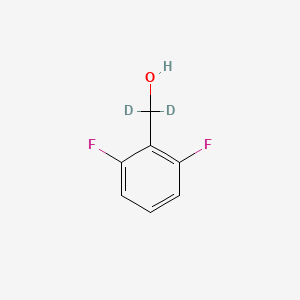
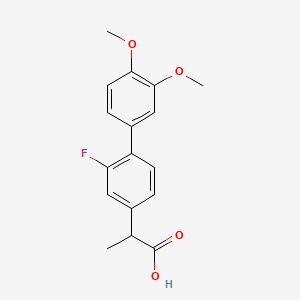
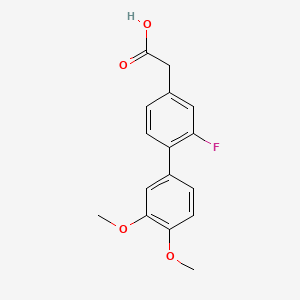
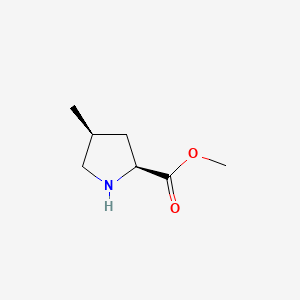
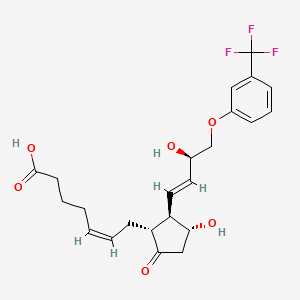

![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, (3aalpha,6alpha,6aalpha)- (9CI)](/img/new.no-structure.jpg)
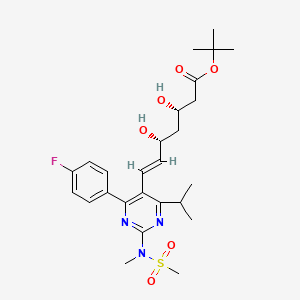
![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584588.png)
![2-[2-Bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584589.png)
